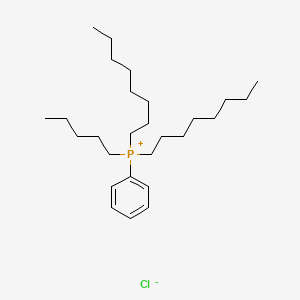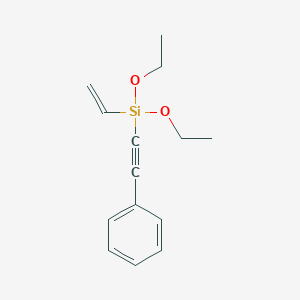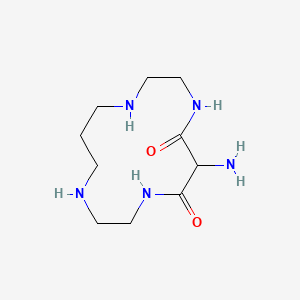![molecular formula C13H25NO3 B12553406 N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide CAS No. 143784-47-8](/img/structure/B12553406.png)
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes an acetamide group, which is linked to an ethylhexanoyl group and an isopropyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide typically involves the reaction of 2-ethylhexanoic acid with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 2-ethylhexanoic acid with isopropylamine: This step forms an intermediate compound.
Adding acetic anhydride: This reagent helps in the acetylation process, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:
Large-scale mixing of reactants: Ensuring uniformity and consistency in the reaction.
Controlled temperature and pressure: To maintain the stability of the compound and maximize yield.
Purification steps: Including filtration and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Produces simpler amides or alcohols.
Substitution: Results in the formation of new amide derivatives.
Applications De Recherche Scientifique
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Modulating their activity and affecting biochemical pathways.
Interact with cellular receptors: Influencing signal transduction and cellular responses.
Alter membrane properties: Affecting the permeability and function of cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Ethylhexanoyl)acetamide: Lacks the isopropyl group, leading to different chemical properties.
N-(propan-2-yl)acetamide: Does not have the ethylhexanoyl group, affecting its reactivity and applications.
Uniqueness
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143784-47-8 |
|---|---|
Formule moléculaire |
C13H25NO3 |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
[acetyl(propan-2-yl)amino] 2-ethylhexanoate |
InChI |
InChI=1S/C13H25NO3/c1-6-8-9-12(7-2)13(16)17-14(10(3)4)11(5)15/h10,12H,6-9H2,1-5H3 |
Clé InChI |
HZNKGSFJJPXCHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)ON(C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


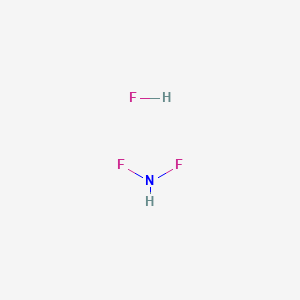
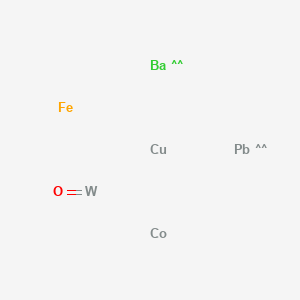
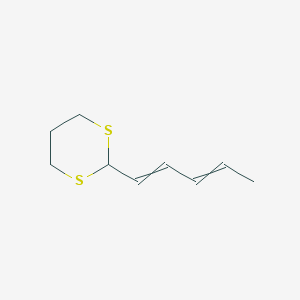
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

